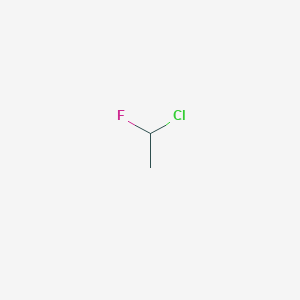

1-Chloro-1-fluoroethane

描述

1-Chloro-1-fluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₄ClF. It is a colorless, flammable gas at room temperature and is commonly used in various industrial applications. The compound is also known by other names such as 1-Chlorofluoroethane and Freon 151 .

准备方法

1-Chloro-1-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of vinyl chloride with hydrogen fluoride in the presence of an organic solvent . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity of the product.

In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, aluminum fluoride can be used as a catalyst in the reaction between hydrogen fluoride and vinyl chloride . This method is preferred due to its cost-effectiveness and scalability.

化学反应分析

Thermal Decomposition

Pyrolysis studies on structurally related compounds (e.g., 1,1-dichloro-1-fluoroethane) reveal dehydrohalogenation as a dominant pathway. For 1-chloro-1-fluoroethane, analogous behavior is inferred:

Key Elimination Pathways

Kinetic Isotope Effect : 4.4 for HCl vs. DCl elimination, indicating proton transfer in the rate-limiting step .

Dehydrochlorination Over Metal Oxides

On α-Cr₂O₃ surfaces, this compound undergoes 1,2-dihaloelimination to form chlorofluoroethylene (CFCl=CH₂) and acetylene (HC≡CH) :

| Parameter | Value |

|---|---|

| Catalyst | α-Cr₂O₃ (102) |

| Mechanism | Radical-mediated C-Cl cleavage |

| Byproduct | Surface-bound halogen atoms |

Surface halogen accumulation deactivates the catalyst, requiring thermal regeneration at >600 K .

Halogen Exchange and Radical Pathways

In fluorinated metal oxide systems (e.g., Fe₃O₄), F-for-Cl substitution occurs via dehydrochlorination:

Subsequent fluorination yields chlorofluorocarbons, with reactivity dependent on substrate structure .

Radical intermediates form in Co₃O₄-catalyzed systems, leading to C–C coupling and C₂ product formation .

Comparative Reactivity

The table below contrasts elimination energetics for related haloethanes:

| Compound | (HCl elimination, kcal/mol) | (HF elimination, kcal/mol) |

|---|---|---|

| This compound | 52 | 68 |

| CFCl₂CH₃ | 54 | 68 |

| CFCl₂CD₃ | 55.4 | 69.4 |

Threshold energies () are higher for HF vs. HCl elimination due to stronger C-F bonds and transition-state charge effects .

科学研究应用

Refrigeration

One of the primary applications of 1-chloro-1-fluoroethane is as a refrigerant. It serves as an alternative to ozone-depleting substances like chlorofluorocarbons (CFCs). The compound's low boiling point makes it effective in refrigeration systems, particularly in domestic and commercial air conditioning units.

Table 1: Comparison of Refrigerants

| Refrigerant | Boiling Point (°C) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) |

|---|---|---|---|

| HFA-151a | -24 | 0 | 620 |

| R-134a | -26.3 | 0 | 1300 |

| R-410A | -51.6 | 0 | 2088 |

Blowing Agent

In the production of foam plastics, this compound acts as a blowing agent. It helps create cellular structures in materials like polyurethane and polystyrene, contributing to their insulation properties.

Synthesis of Fluorinated Compounds

This compound is also utilized as a feedstock in the synthesis of various fluorinated compounds, including polyvinylidene fluoride (PVDF). PVDF is known for its high chemical resistance and is used in applications ranging from coatings to membranes.

Case Study 1: Refrigeration Efficiency

A study conducted on the efficiency of HFA-151a in refrigeration systems demonstrated that it operates effectively at lower temperatures compared to traditional refrigerants. The research indicated that systems using HFA-151a maintained optimal cooling performance while adhering to environmental regulations regarding ozone depletion.

Case Study 2: Foam Production

In foam production, the use of HFA-151a as a blowing agent was analyzed for its impact on thermal insulation properties. Results showed that foams produced with this compound exhibited superior thermal resistance compared to those made with other agents, making them suitable for energy-efficient building materials.

Environmental Considerations

While this compound has applications that reduce ozone depletion compared to CFCs, it still possesses a global warming potential (GWP) that necessitates careful management. The compound's relatively low ODP of 0 indicates minimal impact on ozone layers; however, its GWP of 620 highlights the need for ongoing research into more environmentally friendly alternatives.

作用机制

The mechanism of action of 1-Chloro-1-fluoroethane involves its interaction with various molecular targets. In chemical reactions, the compound acts as a source of chlorine and fluorine atoms, which can participate in substitution and elimination reactions. The presence of both chlorine and fluorine atoms in the molecule enhances its reactivity and allows it to undergo a wide range of chemical transformations .

In biological systems, this compound can act as a solvent, facilitating the dissolution and transport of other compounds. Its low toxicity and volatility make it suitable for use in various medical and pharmaceutical applications .

相似化合物的比较

1-Chloro-1-fluoroethane can be compared with other halogenated hydrocarbons such as 1,1-Dichloro-1-fluoroethane and 1,1-Difluoroethane. While all these compounds contain halogen atoms, their chemical properties and reactivity differ significantly.

1,1-Dichloro-1-fluoroethane: This compound contains two chlorine atoms and one fluorine atom. It is primarily used as a solvent and foam blowing agent.

1,1-Difluoroethane: This compound contains two fluorine atoms and is commonly used as a refrigerant.

The unique combination of chlorine and fluorine atoms in this compound makes it a versatile compound with a wide range of applications in various fields.

生物活性

1-Chloro-1-fluoroethane, also known as HCFC-151a (CAS No. 1615-75-4), is a fluorinated compound primarily utilized as a refrigerant and propellant. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the acute and chronic toxicity, potential health effects, and environmental considerations associated with this compound, drawing on diverse sources of scientific literature.

This compound is a colorless gas at room temperature with a mild odor. It is part of the hydrofluorocarbon (HFC) family and is often used as a replacement for ozone-depleting substances. Its molecular structure can be represented as follows:

Acute Toxicity

Acute toxicity studies indicate that this compound has low toxicity levels in various animal models:

| Endpoint | Test Subject | Result |

|---|---|---|

| Oral Toxicity | Rat | LD50 > 5,000 mg/kg |

| Inhalation Toxicity | Rat | LC50 = 62,000 ppm |

| Dermal Toxicity | Rat/Rabbit | LD50 > 2,000 mg/kg |

| Skin Irritation | Rabbit | Not irritating |

| Eye Irritation | Rabbit | Slightly irritating |

| Skin Sensitization | Guinea Pig | Not sensitizing |

These findings suggest that while this compound can cause irritation, it does not exhibit significant acute toxicity or sensitization potential in standard tests .

Chronic Toxicity and Long-term Effects

Long-term exposure studies have provided insights into the chronic effects of this compound:

- Inhalation Studies : A lifetime inhalation study in rats showed no significant evidence of carcinogenicity at concentrations up to 20,000 ppm (96,000 mg/m³). However, increased incidences of testicular interstitial cell hyperplasia were observed at higher concentrations .

- Reproductive Effects : In a two-generation inhalation study, a no-observed-effect level (NOEL) for reproductive parameters was established at 8,000 ppm. Higher concentrations resulted in decreased litter sizes and pup weights .

The biological activity of this compound may involve metabolic pathways that lead to the formation of potentially harmful metabolites. Studies indicate that the major metabolite in urine is 2,2-dichloro-2-fluoroethanol, which exhibits a linear relationship with exposure concentrations . Furthermore, there is evidence suggesting that high concentrations may lead to oxidative stress and liver toxicity.

Case Studies

Recent case studies have highlighted specific instances of exposure and its effects:

- Occupational Exposure : Workers exposed to high levels of HCFC-151a reported symptoms such as dizziness and respiratory irritation. Monitoring data indicated that peak exposures often exceeded recommended limits .

- Environmental Impact : Studies assessing the environmental fate of HCFCs indicate that while they are less harmful to the ozone layer than their predecessors (CFCs), they still contribute to greenhouse gas emissions .

属性

IUPAC Name |

1-chloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLCMMBHTUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869534 | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-75-4, 110587-14-9 | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data available for 1-chloro-1-fluoroethane?

A1: this compound (CH3CHFCl) has a molecular weight of 80.50 g/mol. Spectroscopic studies, including microwave [] and infrared [], have provided insights into its structure. Key findings include:

- Asymmetric χ tensor: Analysis of the chlorine quadrupole splittings in the microwave spectrum suggests partial double bond character in the C-Cl bond. []

- Internal rotation barrier: The barrier hindering internal rotation of the methyl group was determined to be 4300 ± 300 cal/mole based on microwave spectroscopy. [] A later study using a broader range of frequencies refined this value to 3814(11) cal/mol. []

- Vibrational assignments: Infrared and Raman spectroscopic studies have led to the assignment of vibrational modes for both this compound and its deuterated analog (1-bromo-1-chloro-1-fluoroethane-2-d1). [] These assignments have been used to develop force field models (GVFF and UBFF) for the molecule. []

Q2: How does the structure of this compound relate to its propensity for dehydrochlorination?

A2: The thermal decomposition of this compound has been shown to proceed via dehydrochlorination, a unimolecular reaction. [] While the research does not explicitly link the dehydrochlorination to specific structural features, the presence of both chlorine and hydrogen atoms on adjacent carbon atoms (vicinal) is a key structural element that allows for this elimination reaction to occur.

Q3: Can you explain the concept of "perturbed degenerate modes" in the context of this compound and its vibrational optical activity?

A3: Perturbed degenerate modes (PDM) refer to the impact of a chiral environment on groups with degenerate vibrational modes. In this compound, the methyl group (CH3) possesses degenerate modes. The presence of the chiral center (carbon atom bonded to Cl, F, H, and CH3) perturbs these modes, leading to unique vibrational optical activity. This means that the molecule interacts differently with left and right circularly polarized light.

Q4: Has this compound been explored as a solvent in chemical reactions? If so, what are the advantages?

A4: Yes, this compound is suggested as a potential solvent for the catalytic fluorination of pentachloropropane isomers to synthesize 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). [] The research specifically mentions its use in the liquid phase alongside catalysts like ionic liquids. While the exact advantages of using this compound in this specific reaction are not detailed in the provided abstract, choosing a specific solvent for a reaction often involves considerations like:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。